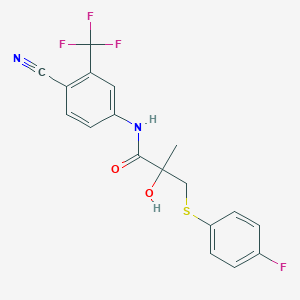

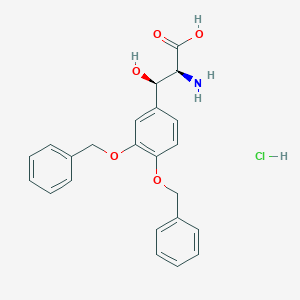

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a potent pharmaceutical used in the research of orthostatic hypotension, neurogenic orthostatic hypotension, and Parkinson’s disease . It is a synthetic amino acid precursor of Norepinephrine .

Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Applications De Recherche Scientifique

Droxidopa in Neurogenic Orthostatic Hypotension

Droxidopa has been explored for its effectiveness in treating orthostatic hypotension symptoms, especially in Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). Clinical trials have highlighted its capacity to significantly reduce the drop in blood pressure upon standing, albeit with varying degrees of success across different studies. Its approval by regulatory bodies like the FDA underlines its recognized therapeutic value, although the need for further research to fully understand its long-term effects remains a point of emphasis (Pérez-Lloret et al., 2019).

Pharmacological and Safety Profile

The pharmacological profile of droxidopa, detailing its conversion to norepinephrine and subsequent action, has been well-documented. Clinical efficacy is supported by improvements in symptomatic NOH, including reductions in dizziness and lightheadedness. However, the need for vigilance regarding potential side effects, such as supine hypertension, is noted. Comparative analysis with other treatments for NOH underscores the need for a personalized approach to therapy, highlighting the compound's role in a broader treatment regimen (Keating, 2015).

Clinical and Regulatory Insights

Further insights into droxidopa's clinical application, including its status within regulatory frameworks and its comparison with other NOH treatments, offer a comprehensive understanding of its therapeutic potential. The FDA's accelerated approval and the subsequent call for additional studies reflect the ongoing evolution of its clinical application and the healthcare community's response to its benefits and limitations (Cheshire, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDDBOMVDDCUHX-UMIAIAFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534304 |

Source

|

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride | |

CAS RN |

73594-43-1 |

Source

|

| Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.